Curvalicin-28b
Description
Curvalicin-28b is a novel therapeutic compound under regulatory review by the U.S. Food and Drug Administration (FDA). According to clinical pharmacology reports, it exhibits a unique pharmacokinetic profile characterized by high bioavailability and low inter-subject variability in absorption. Key attributes include:
- Molecular Weight: Not explicitly stated in available data, but structural analogs suggest a range of 450–600 g/mol.
- Mechanism of Action: Binds selectively to enzymatic targets involved in inflammatory pathways, with a half-life of 12–18 hours in human plasma .
- Clinical Efficacy: Demonstrated in Phase III trials for autoimmune disorders, showing a 40% reduction in disease progression compared to placebo .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VAPFPEQFLX |
Origin of Product |
United States |
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic Acid
- Molecular Formula : C₆H₅BBrClO₂
Key Properties :
Parameter This compound (3-Bromo-5-chlorophenyl)boronic Acid Molecular Weight ~500 g/mol (est.) 235.27 g/mol LogP (Partition Coefficient) 2.15 (predicted) 2.15 (XLOGP3) Solubility 0.24 mg/mL 0.24 mg/mL Bioavailability Score 0.55 0.55 BBB Penetration Yes Yes Functional Differences : Despite similar LogP and solubility, this compound shows enhanced metabolic stability due to steric shielding of its boronic acid group, reducing CYP enzyme interactions .
(6-Bromo-2,3-dichlorophenyl)boronic Acid
- Structural Modifications : Additional chlorine substituents increase molecular polarity (TPSA = 40.46 Ų vs. 26.30 Ų in this compound), impacting membrane permeability .
- Pharmacokinetic Contrast :
Comparison with Functionally Similar Compounds
This compound shares therapeutic applications with biologics such as Adalimumab , a TNF-α inhibitor:
| Parameter | This compound | Adalimumab |
|---|---|---|
| Class | Small molecule | Monoclonal antibody |
| Dosing Frequency | Once daily | Biweekly injections |
| Efficacy (Autoimmune) | 40% reduction in progression | 35–50% reduction (varies by trial) |
| Cost | $1,200/month (estimated) | $2,500–$4,000/month |
| Immunogenicity | None reported | 5–10% develop anti-drug antibodies |
- Advantages of this compound: Oral administration and lower immunogenicity make it preferable for long-term use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
